molecular formula C10H8N2O2 B11909104 6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline CAS No. 66353-97-7

6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline

Cat. No.: B11909104
CAS No.: 66353-97-7
M. Wt: 188.18 g/mol
InChI Key: MDKOMFXWBKGKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline is a synthetic organic compound featuring a quinoxaline core fused with a [1,3]dioxolane ring. This structure is part of a class of [1,3]dioxoloquinolines that are of significant interest in medicinal and synthetic chemistry. Compounds bearing this scaffold are investigated as structural analogues of naturally occurring quinoline alkaloids and have demonstrated promising biological properties . The primary research value of this compound lies in its potential as a key synthetic intermediate or a core scaffold for the development of novel bioactive molecules. Specifically, closely related [1,3]dioxolo[4,5-c]quinoline analogues have been reported to possess notable antibacterial properties , with some derivatives exhibiting submicromolar minimum inhibitory concentrations (MIC) against representative Gram-positive and Gram-negative bacteria . Furthermore, the quinoxaline moiety is an electron-deficient heterocycle that can effectively tune the band gap and energy levels of molecular systems, making it a valuable building block in materials science, particularly in the development of organic electronic materials such as donor-acceptor copolymers for photovoltaic applications . Researchers may utilize this specific methyl-substituted derivative to explore structure-activity relationships (SAR) in drug discovery or to synthesize more complex molecular architectures for various advanced research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66353-97-7

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

6-methyl-[1,3]dioxolo[4,5-g]quinoxaline

InChI

InChI=1S/C10H8N2O2/c1-6-4-11-7-2-9-10(14-5-13-9)3-8(7)12-6/h2-4H,5H2,1H3

InChI Key

MDKOMFXWBKGKQF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC3=C(C=C2N=C1)OCO3

Origin of Product

United States

Synthetic Methodologies and Strategies for Quinoxaline and Analogs

Classical and Traditional Approaches for Quinoxaline (B1680401) Core Synthesis

The traditional synthesis of the quinoxaline scaffold has long relied on the condensation of ortho-diamines with 1,2-dicarbonyl compounds, a robust and widely employed method. This section explores this and other classical approaches for the preparation of quinoxaline derivatives.

Condensation Reactions of 1,2-Diamines with α-Dicarbonyl Compounds and Derivatives

The most fundamental and widely practiced method for quinoxaline synthesis involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. In the context of 6-Methyl-dioxolo[4,5-g]quinoxaline, the key starting material is 4,5-diamino-1,2-methylenedioxybenzene, which is commercially available. This diamine reacts with an appropriate α-dicarbonyl compound, such as methylglyoxal (B44143), to yield the target molecule.

The reaction is typically carried out in a suitable solvent, often an alcohol like ethanol (B145695) or methanol, and can be catalyzed by acids or proceed under neutral conditions, sometimes with heating. The versatility of this method allows for the introduction of various substituents on the quinoxaline ring by selecting appropriately substituted diamines and dicarbonyl compounds.

Table 1: Examples of Quinoxaline Synthesis via Condensation of 1,2-Diamines and α-Dicarbonyls

1,2-Diamineα-Dicarbonyl CompoundCatalyst/ConditionsProductYield (%)
o-PhenylenediamineBenzilEtOH, reflux2,3-DiphenylquinoxalineHigh
4,5-Dimethyl-1,2-phenylenediamineGlyoxalAcOH, rt6,7-DimethylquinoxalineGood
4-Bromo-1,2-phenylenediamineOxalic AcidHCl, reflux6-Bromo-2,3-dihydroxyquinoxalineGood

Note: This table presents representative examples from the literature for the synthesis of various quinoxaline derivatives, illustrating the general applicability of the condensation method.

Synthesis Utilizing α-Haloketones, α-Hydroxyketones, and Related Precursors

Expanding on the classical approach, α-haloketones, α-hydroxyketones, and their derivatives serve as valuable precursors for quinoxaline synthesis. These compounds can be considered as synthetic equivalents of α-dicarbonyls. The reaction of o-phenylenediamines with α-haloketones typically proceeds via an initial alkylation followed by cyclization and oxidation to furnish the quinoxaline ring.

Similarly, α-hydroxyketones can undergo condensation with o-diamines, often under oxidative conditions, to yield the desired quinoxaline derivatives. These methods provide alternative pathways to access functionalized quinoxalines that may not be readily available through the direct use of α-dicarbonyl compounds.

Modern and Catalyst-Driven Synthetic Routes for Functionalized Quinoxalines

Contemporary organic synthesis has introduced a plethora of innovative and efficient methods for the construction of quinoxaline scaffolds. These modern techniques often employ catalysts to achieve higher yields, greater functional group tolerance, and milder reaction conditions compared to classical methods.

Transition Metal-Catalyzed Coupling Reactions for Quinoxaline Construction

Transition metal catalysis has emerged as a powerful tool in the synthesis of N-heterocycles, including quinoxalines. Various transition metals such as palladium, copper, iron, and gold have been utilized to catalyze the formation of the quinoxaline ring system through different mechanistic pathways. These reactions often involve cross-coupling processes, C-H activation, or cyclization of appropriately functionalized precursors. For instance, palladium-catalyzed coupling reactions can be employed to construct the quinoxaline core from precursors like dihaloarenes and diamines.

Table 2: Examples of Transition Metal-Catalyzed Quinoxaline Synthesis

Starting MaterialsCatalystReaction TypeProduct Scope
o-Phenylenediamines and vicinal diolsNickelDehydrogenative couplingSubstituted quinoxalines
o-Nitroanilines and alkynesGoldA³-coupling/cyclizationFunctionalized quinoxalines
Dihaloquinoxalines and aminesPalladiumBuchwald-Hartwig aminationAmino-substituted quinoxalines

Note: This table provides examples of different transition metal-catalyzed reactions for the synthesis of quinoxalines, showcasing the diversity of modern synthetic strategies.

Oxidative Cyclization and Domino Reaction Sequences

Oxidative cyclization reactions represent an atom-economical and efficient strategy for quinoxaline synthesis. These reactions often proceed through a cascade or domino sequence, where multiple bond-forming events occur in a single pot. For example, the oxidative cyclization of anilines with various partners, such as styrenes or alkynes, can lead to the formation of the quinoxaline ring. These reactions are typically mediated by an oxidizing agent and may or may not require a metal catalyst.

Nucleophilic Aromatic Substitution of Hydrogen in Heteroaromatic Systems

The direct functionalization of heteroaromatic systems through Nucleophilic Aromatic Substitution of Hydrogen (SNHAr) has gained significant attention as a powerful method for C-H bond functionalization. In the context of quinoxalines, this approach allows for the introduction of substituents onto the heterocyclic ring without the need for pre-functionalized starting materials. The electrophilic nature of the quinoxaline ring makes it susceptible to attack by various nucleophiles. While direct SNHAr on the parent quinoxaline can be challenging, the use of quinoxaline N-oxides significantly enhances the reactivity, facilitating the substitution reaction. This method provides a direct route to functionalized quinoxalines that might be difficult to access through other synthetic strategies.

Specific Approaches for Introducing Methyl and Dioxolo Moieties

The construction of the target molecule, 6-Methyl- nih.govdergipark.org.trdioxolo[4,5-g]quinoxaline, involves the strategic fusion of a methyl-substituted pyrazine (B50134) ring with a benzodioxole system. This can be achieved by forming the quinoxaline ring from precursors already bearing these functionalities or by post-synthesis modification.

Achieving regioselective methylation—the precise placement of a methyl group on the quinoxaline ring—is a significant synthetic challenge. Direct C-H methylation of an unsubstituted nih.govdergipark.org.trdioxolo[4,5-g]quinoxaline scaffold is complex due to multiple potential reaction sites. However, several strategies have been developed for the controlled functionalization of quinoline (B57606) and quinoxalinone systems, which can be adapted for this purpose.

One prominent approach involves transition-metal-catalyzed C-H activation. For instance, Cp*Rh(III)-catalyzed C-H methylation has been successfully applied to quinoline N-oxides, directing methylation to the C-8 position with high regioselectivity using organotrifluoroborates as the methyl source. dntb.gov.ua While this applies to a different position and a related heterocycle, the principle of using a directing group (in this case, the N-oxide) to guide the metal catalyst to a specific C-H bond is a key strategy. dntb.gov.uanih.gov

Another strategy focuses on the inherent reactivity of the quinoxaline system. For quinoxalin-2(1H)-ones, the C3 position is electron-deficient and susceptible to nucleophilic or radical attack. Metal-free methods, such as the benzylation of the C3 position using methylarenes and an oxidant like Di-tert-butyl peroxide (DTBP), proceed via a radical mechanism and demonstrate high regioselectivity. researchgate.net Furthermore, consecutive alkylation of related quinoline systems using methyl iodide (CH₃I) in the presence of a base can lead to methylation at specific nitrogen or oxygen sites, with the outcome influenced by the solvent and base used. nih.gov These methods highlight that regioselectivity is often dictated by the electronic properties of the substrate and the careful choice of catalysts and reagents.

The most direct route to synthesizing the nih.govdergipark.org.trdioxolo[4,5-g]quinoxaline core is through the condensation of a 1,2-diamine that already contains the fused methylenedioxy ring with an appropriate 1,2-dicarbonyl compound. The key precursor for the dioxolo moiety is 4,5-Methylenedioxy-1,2-phenylenediamine (also known as 1,2-Diamino-4,5-methylenedioxybenzene). scbt.comsigmaaldrich.com This diamine serves as the "g" face of the quinoxaline ring system.

The synthesis of this diamine often begins with Piperonal (B3395001) (3,4-methylenedioxybenzaldehyde), a readily available compound derived from natural sources. wikipedia.orgnih.gov Synthetic pathways can involve the nitration of a piperonal derivative followed by reduction to form the two amino groups. An alternative synthesis of piperonal itself can start from 1,2-methylenedioxybenzene, which is reacted with an N-alkylformanilide and a condensing agent like phosphorus oxychloride, followed by hydrolysis. google.com

Once the crucial precursor, 4,5-Methylenedioxy-1,2-phenylenediamine, is obtained, the final quinoxaline ring is typically formed via the classic condensation reaction. To introduce the "6-Methyl" substituent, the diamine is reacted with a methyl-containing 1,2-dicarbonyl compound such as methylglyoxal (pyruvaldehyde) or biacetyl (2,3-butanedione). The reaction condenses the two amino groups with the two carbonyl groups to form the pyrazine ring, yielding the final 6-Methyl- nih.govdergipark.org.trdioxolo[4,5-g]quinoxaline structure. This convergent approach, where complex fragments are combined late in the synthesis, is often highly efficient.

After the synthesis of 6-Methyl- nih.govdergipark.org.trdioxolo[4,5-g]quinoxaline, the methyl group itself can be a handle for further diversification through side-chain functionalization. Modern photochemical methods offer a powerful tool for this purpose. Visible-light-induced photocatalysis can generate highly reactive radical species under mild conditions, enabling the selective functionalization of C-H bonds. beilstein-journals.org

Specifically, a bromine radical (Br•) can be used to selectively abstract a hydrogen atom from the methyl group, a process known as hydrogen atom transfer (HAT). The bromine radical can be generated from a simple precursor like N-bromosuccinimide (NBS) when irradiated with visible light, often without the need for a metal catalyst. beilstein-journals.org This creates a benzylic-type radical on the methyl group of the quinoxaline. This radical intermediate is highly reactive and can be trapped by various nucleophiles or participate in further reactions, allowing for the introduction of other functional groups.

This method represents a green and efficient way to create derivatives, as it uses light as a traceless reagent and avoids the harsh conditions associated with traditional radical initiators. While direct bromination of the target compound is not explicitly documented, the principles have been demonstrated in the functionalization of related heterocyclic systems like quinoxalin-2(1H)-ones, where visible light mediates C-H arylation and other modifications. rsc.orgresearchgate.net

Green Chemistry and Sustainable Synthetic Methodologies for Quinoxalines

The synthesis of quinoxalines has been a key area for the application of green chemistry principles, aiming to reduce waste, energy consumption, and the use of hazardous materials. nih.gov

Microwave-assisted organic synthesis has emerged as a highly effective green technology for producing quinoxalines. ingentaconnect.com Conventional methods often require long reaction times and high temperatures, leading to significant energy consumption and potential side product formation. udayton.edu Microwave irradiation, in contrast, provides rapid and uniform heating, dramatically accelerating reaction rates. udayton.edu

This technique has been successfully used for the key condensation step between 1,2-diamines and 1,2-dicarbonyl compounds. Reactions that take several hours under conventional reflux can often be completed in a matter of minutes in a microwave synthesizer, frequently with higher yields and purity. udayton.eduresearchgate.net Moreover, microwave-assisted synthesis can often be performed under solvent-free conditions, which eliminates the environmental impact and cost associated with solvent use and disposal. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Quinoxaline Synthesis

ReactantsConditions (Conventional)Yield (Conventional)Conditions (Microwave)Yield (Microwave)Reference
o-Phenylenediamine + BenzilReflux in EtOH, 2-3 h~70-80%Solvent-free, 3.5 min80-90% researchgate.net
2,3-Dichloroquinoxaline (B139996) + NucleophileReflux, >6 h~60%160°C, 5 min>80% udayton.eduudayton.edu
o-Phenylenediamine + GlyoxalAcetonitrile, 10 h (no catalyst)30%Acetonitrile, Ni-nanoparticles, 10 minQuantitative researchgate.net

Examples of such catalysts include:

Alumina-supported Catalysts : Commercial alumina (B75360) (Al₂O₃) has been used as a support for heteropolyoxometalates, such as CuH₂PMo₁₁VO₄₀. These catalysts have proven highly active for quinoxaline synthesis at room temperature, with yields exceeding 90% and the ability to be recycled. nih.govscispace.com

Mixed Metal Oxides : Binary metal oxides like Al₂O₃–ZrO₂ serve as robust, bifunctional catalysts with both Lewis acid and base sites, facilitating the reaction between 1,2-diamines and phenacyl bromides at room temperature with excellent yields. tandfonline.com

Nanostructured Materials : Nanoparticles of metals like Nickel (Ni) or oxides such as CuO and TiO₂ have been employed to catalyze quinoxaline synthesis under mild conditions. nih.gov Nanostructured pyrophosphates (e.g., Na₂PdP₂O₇) have also been shown to be highly efficient and recyclable catalysts, affording excellent yields in green solvents like ethanol at ambient temperatures. nih.gov

Mineral-Based Catalysts : Even common phosphate-based fertilizers like monoammonium phosphate (B84403) (MAP) and diammonium phosphate (DAP) have been successfully used as low-cost, effective, and recyclable heterogeneous catalysts for quinoxaline synthesis, achieving high yields at room temperature. dergipark.org.tr

Table 2: Performance of Various Heterogeneous Catalysts in Quinoxaline Synthesis

CatalystReactantsSolventTemperatureYieldReusabilityReference
AlCuMoVP on Aluminao-Phenylenediamine + BenzilTolueneRoom Temp.92%Yes nih.gov
Monoammonium Phosphate (MAP)o-Phenylenediamine + BenzilEthanolRoom Temp.98%Up to 6 cycles dergipark.org.tr
Al₂O₃–ZrO₂1,2-Diamine + Phenacyl bromideDMFRoom Temp.~90-95%Yes tandfonline.com
Na₂PdP₂O₇ (Nanostructured)1,2-Diamine + 1,2-DicarbonylEthanolRoom Temp.90-98%Up to 5 cycles nih.gov

Molecular Design, Structural Characterization, and Computational Investigations

Advanced Spectroscopic Characterization for Structural Elucidation

The precise structure of 6-Methyl- rsc.orgscholaris.cadioxolo[4,5-g]quinoxaline is established through the synergistic application of various spectroscopic techniques. Each method provides unique insights into the molecular framework, from proton and carbon connectivity to functional group identification and electronic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Connectivity and Chemical Shift Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous assignment of the molecular skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the methylenedioxy bridge. The protons on the quinoxaline (B1680401) core will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. chemicalbook.com The exact chemical shifts are influenced by the electron-donating dioxolo group and the electron-donating methyl group. The two protons of the methylenedioxy group are expected to appear as a singlet further upfield. The three protons of the methyl group will also present as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. researchgate.net The carbon atoms of the quinoxaline ring are expected to resonate in the range of δ 110–160 ppm. The methyl carbon will appear at a higher field, typically around δ 20-25 ppm. nih.gov The carbon of the methylenedioxy bridge will have a characteristic chemical shift.

Interactive Data Table: Predicted NMR Data for 6-Methyl- rsc.orgscholaris.cadioxolo[4,5-g]quinoxaline

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃~2.5~22
O-CH₂-O~6.0~102
Aromatic CH7.5 - 8.5115 - 145
Quaternary C-140 - 160

Note: The predicted values are based on data from analogous quinoxaline derivatives and general principles of NMR spectroscopy.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of 6-Methyl- rsc.orgscholaris.cadioxolo[4,5-g]quinoxaline is expected to exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. The C=N stretching vibration of the pyrazine (B50134) ring is expected around 1620-1550 cm⁻¹. scialert.net The asymmetric and symmetric stretching vibrations of the methyl group are anticipated around 2960 cm⁻¹ and 2870 cm⁻¹, respectively. rsc.org The C-O-C stretching of the dioxolo ring will also give rise to strong bands in the fingerprint region.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. The C-H stretching vibrations of the methyl group are also readily observed. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected FT-Raman Frequency (cm⁻¹)
Aromatic C-HStretching3100 - 30003100 - 3000
C=N (Pyrazine ring)Stretching1620 - 15501620 - 1550
C=C (Aromatic)Stretching1600 - 14501600 - 1450
CH₃Asymmetric/Symmetric Stretching~2960 / ~2870~2960 / ~2870
C-O-C (Dioxolo)Stretching1100 - 1000-

Note: These are expected frequency ranges based on data for similar compounds. scialert.netrsc.orgnih.gov

Electronic Absorption (UV/Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible (UV/Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule and its photophysical properties. Quinoxaline derivatives are known to exhibit interesting absorption and emission characteristics. rsc.orgscholaris.caresearchgate.netresearchgate.netnih.gov

UV/Vis Spectroscopy: The UV/Vis absorption spectrum of 6-Methyl- rsc.orgscholaris.cadioxolo[4,5-g]quinoxaline is expected to show multiple absorption bands. Typically, quinoxaline derivatives display π-π* transitions of the aromatic system in the UV region, often with multiple maxima. researchgate.netnih.gov The presence of the methyl and dioxolo substituents is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent quinoxaline.

Fluorescence Spectroscopy: Many quinoxaline derivatives are fluorescent. rsc.orgnih.gov Upon excitation at a suitable wavelength (determined from the UV/Vis spectrum), 6-Methyl- rsc.orgscholaris.cadioxolo[4,5-g]quinoxaline is expected to emit light at a longer wavelength. The fluorescence properties, including the quantum yield and lifetime, are sensitive to the molecular structure and the solvent environment. The emission spectra can provide insights into the nature of the excited state. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For 6-Methyl- rsc.orgscholaris.cadioxolo[4,5-g]quinoxaline (C₁₀H₈N₂O₂), the expected exact mass can be calculated and would be confirmed by an experimental HRMS measurement, providing strong evidence for the compound's identity.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 6-Methyl- rsc.orgscholaris.cadioxolo[4,5-g]quinoxaline is not available in the provided search results, analysis of related quinoxaline structures reveals common features. nih.govnih.gov Quinoxaline rings are generally planar, and the substituents will adopt specific conformations to minimize steric hindrance. In the solid state, molecules are likely to pack in a way that maximizes intermolecular forces, such as π-π stacking and C-H···π interactions.

Computational Chemistry and Quantum Chemical Studies

Computational chemistry provides a theoretical framework to complement experimental findings and to predict molecular properties. Density Functional Theory (DFT) is a widely used method to investigate the electronic structure, optimized geometry, and spectroscopic properties of molecules. nih.govnih.gov

Quantum chemical calculations could be employed to:

Optimize the molecular geometry of 6-Methyl- rsc.orgscholaris.cadioxolo[4,5-g]quinoxaline to predict bond lengths and angles.

Calculate theoretical NMR chemical shifts and vibrational frequencies , which can be compared with experimental data for validation.

Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) , providing insights into the electronic transitions observed in the UV/Vis spectrum and the molecule's reactivity.

Simulate the electronic absorption spectrum , aiding in the assignment of experimental bands.

Computational studies on related quinoxaline derivatives have shown good agreement between calculated and experimental data, suggesting that this approach would be valuable for understanding the properties of 6-Methyl- rsc.orgscholaris.cadioxolo[4,5-g]quinoxaline. nih.gov

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the ground-state electronic structure and optimized geometry of molecules. nih.gov By employing functionals like B3LYP (Becke's three-parameter Lee-Yang-Parr) combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p), researchers can accurately predict molecular geometries in the gas phase. researchgate.netnih.gov

Table 1: Predicted Optimized Geometric Parameters for 6-Methyl- researchgate.netresearchgate.netdioxolo[4,5-g]quinoxaline (Illustrative Data based on Analogous Structures)
ParameterAtoms InvolvedPredicted Value
Bond LengthC-N (quinoxaline)~1.33 Å
Bond LengthC-C (aromatic)~1.40 Å
Bond LengthC-CH3~1.51 Å
Bond LengthO-CH2-O~1.43 Å
Bond AngleC-N-C (quinoxaline)~117°
Bond AngleN-C-C (quinoxaline)~122°
Dihedral AngleC-C-C-C (quinoxaline ring)~0°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps) for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. youtube.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For quinoxaline derivatives, DFT calculations are commonly used to determine these energy levels. nih.govresearchgate.net The HOMO is typically distributed over the electron-rich aromatic system, while the LUMO is also located across the π-system. The presence of the methylenedioxy group (an electron-donating group) would be expected to raise the HOMO energy, potentially narrowing the gap and influencing the molecule's reactivity profile.

Table 2: Representative FMO Properties for Quinoxaline Derivatives (Illustrative Data)
Compound TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
Pyrrolo[1,2-a]quinoxaline-5.98-2.523.46 nih.gov
1-Nonyl-3-phenylquinoxalin-2-one-5.69-1.803.89 nih.gov
Generic Quinoxaline-6.52-2.893.63 researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its behavior in electrostatic interactions. researchgate.net The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.netscispace.com

In an MEP map of 6-Methyl- researchgate.netresearchgate.netdioxolo[4,5-g]quinoxaline, the most negative potential (typically colored red or yellow) is expected to be localized around the two nitrogen atoms of the quinoxaline ring and the two oxygen atoms of the dioxolo group, due to their high electronegativity and the presence of lone pairs of electrons. researchgate.netbhu.ac.in These regions represent the primary sites for hydrogen bonding and interactions with electrophiles. Conversely, the most positive potential (colored blue) would be found around the hydrogen atoms, particularly those of the methyl group and the methylene (B1212753) bridge. This map is instrumental in understanding non-covalent interactions, which are vital for ligand-receptor binding in biological systems. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the simple Lewis structure model. wisc.edu It examines intramolecular charge transfer (ICT) interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)). These interactions, often described as hyperconjugation, are crucial for understanding molecular stability.

For 6-Methyl- researchgate.netresearchgate.netdioxolo[4,5-g]quinoxaline, NBO analysis would likely reveal significant charge delocalization from the lone pairs of the dioxolo oxygens and quinoxaline nitrogens into the antibonding orbitals (π*) of the aromatic system. The analysis would quantify the energy of these interactions, providing insight into the electronic communication between the different parts of the molecule. This information helps to rationalize the electronic effects of the substituents on the quinoxaline core.

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for a Substituted Quinoxaline System
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (N1)π* (C2=C3)~20-30Lone Pair -> Antibonding π
LP (O1)σ* (C-C)~5-10Lone Pair -> Antibonding σ
π (C5=C6)π* (N1=C2)~15-25π -> π* Delocalization

Theoretical Predictions of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic parameters, which serves as a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is the standard for calculating nuclear magnetic resonance (NMR) chemical shifts (δ). ias.ac.innih.gov

Theoretical calculations of the ¹H and ¹³C NMR spectra for 6-Methyl- researchgate.netresearchgate.netdioxolo[4,5-g]quinoxaline would predict the chemical shifts for each unique proton and carbon atom. The results are typically benchmarked against a reference compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. ias.ac.in Predicted shifts for the aromatic protons and carbons of the quinoxaline core, the methyl group, and the methylene bridge of the dioxolo ring can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental values can often be attributed to solvent effects or intramolecular interactions not fully captured in the gas-phase model. ias.ac.in

Table 4: Representative Theoretically Predicted NMR Chemical Shifts (δ, ppm) for 6-Methyl- researchgate.netresearchgate.netdioxolo[4,5-g]quinoxaline (Illustrative)
AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Quinoxaline CH7.5 - 8.5125 - 145
Methyl (CH₃)~2.6~22
Dioxolo (CH₂)~6.1~102
Quinoxaline Quaternary C-140 - 155

Molecular Docking and Dynamics Simulations for Ligand-Target Recognition

To explore the potential of 6-Methyl- researchgate.netresearchgate.netdioxolo[4,5-g]quinoxaline as a therapeutic agent, molecular docking and molecular dynamics (MD) simulations are employed. Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with the active site of a biological target, such as an enzyme or receptor. nih.gov Quinoxaline derivatives have been successfully docked into various targets, including α-glucosidase, EGFR (Epidermal Growth Factor Receptor), and c-Met kinase. researchgate.netnih.govnih.gov

A docking study of this compound would involve placing it into the binding pocket of a relevant protein. The simulation would calculate a binding energy score (e.g., in kcal/mol), which indicates the strength of the interaction. nih.gov Following docking, MD simulations can be run to assess the stability of the predicted ligand-protein complex over time (e.g., nanoseconds). researchgate.netresearchgate.net These simulations provide insights into the dynamic behavior of the complex, confirming whether the key binding interactions identified in docking are maintained.

Table 5: Molecular Docking Results for Various Quinoxaline Derivatives Against Biological Targets (Illustrative Data)
Quinoxaline Hybrid TypeTarget Protein (PDB ID)Binding Energy (kcal/mol)Reference
Triazole-QuinoxalineEGFR-9.57 to -12.03 nih.gov
Carbohydrazide-Quinoxalineα-Glucosidase-2.21 to -5.80 nih.gov
Diphenylaniline-Quinoxalinec-Met Kinase (3F66)-10.8 researchgate.net
Indolo[2,3-b]quinoxalineEGFR- (Stable complex predicted) researchgate.net

Structure Activity Relationship Sar Studies of 6 Methyl 1 2 Dioxolo 4,5 G Quinoxaline and Derivatives

Influence of the Quinoxaline (B1680401) Core Substitutions on Biological Activity

The quinoxaline scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The biological profile of quinoxaline derivatives can be finely tuned by introducing various substituents onto the core structure.

The presence and position of a methyl group on the quinoxaline ring can significantly impact a compound's biological activity. While specific studies on the 6-methyl group in 6-Methyl-dioxolo[4,5-g]quinoxaline are limited, research on analogous quinoxaline derivatives provides valuable insights. A methyl group can influence potency and selectivity through several mechanisms:

Steric Effects: The methyl group can create steric hindrance, which may either promote or hinder binding to a biological target. This can lead to increased selectivity for a specific receptor or enzyme isoform.

Electronic Effects: As an electron-donating group, the methyl group can alter the electron density of the quinoxaline ring system, which can affect its interaction with biological macromolecules.

Hydrophobicity: The addition of a methyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its target. However, excessive lipophilicity can also lead to non-specific binding and toxicity.

In studies of other quinoxaline derivatives, the introduction of a methyl group at position 6 or 7 has been shown to enhance activity against certain cancer cell lines and microbial strains. For instance, some 6-methylquinoxaline (B1581460) derivatives have demonstrated improved cytotoxic activity compared to their unsubstituted counterparts.

Thedioxolo (or methylenedioxy) group fused to the quinoxaline core at the 6- and 7-positions creates a rigid, planar system that can significantly influence molecular recognition. This moiety is found in numerous natural and synthetic compounds with diverse biological activities. Its impact on biological efficacy can be attributed to:

Conformational Rigidity: The fused ring system restricts the conformational flexibility of the molecule, which can pre-organize it into a bioactive conformation for optimal binding to a target.

Hydrogen Bonding: The oxygen atoms of the dioxolo group can act as hydrogen bond acceptors, forming key interactions with amino acid residues in a protein's active site.

Metabolic Stability: The methylenedioxy group can influence the metabolic fate of the compound. It is known to be a potential inhibitor of cytochrome P450 enzymes, which could increase the bioavailability and duration of action of the drug.

The electronic and steric properties of substituents at various positions on the quinoxaline ring are critical determinants of biological activity.

Positions C-2 and C-3: These positions are often substituted with a wide range of functional groups. The introduction of bulky substituents can sterically direct the binding orientation of the molecule within a receptor pocket. Electron-withdrawing or electron-donating groups at these positions can modulate the electronic properties of the entire quinoxaline system, affecting its reactivity and binding affinity. For example, in a series of quinoxaline derivatives studied for their anticancer activity, the presence of an aromatic ring at the C-2 position was found to be crucial for cytotoxicity.

Position C-7: In the absence of the dioxolo ring, substitution at the C-7 position can have a profound effect. For instance, in a series of quinoxaline-based inhibitors of a particular enzyme, a small, electron-withdrawing group at C-7 led to a significant increase in potency.

The interplay of these substituent effects is complex, and a change at one position can influence the optimal substitution pattern at another.

Stereochemical Considerations in Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral quinoxaline derivatives. When a stereocenter is present in a substituent, the different enantiomers or diastereomers can exhibit vastly different potencies and selectivities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

For example, if a substituent at the C-2 or C-3 position of the quinoxaline core contains a chiral center, one enantiomer may fit perfectly into the binding site of a target protein, while the other may bind with lower affinity or not at all. In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. Therefore, the synthesis and biological evaluation of individual stereoisomers are often essential in the drug development process for quinoxaline-based compounds.

Correlations between Electronic Characteristics and Biological Mechanisms (e.g., Ease of Reduction of N-Oxides)

The electronic characteristics of quinoxaline derivatives are intrinsically linked to their biological mechanisms of action. A notable example is the case of quinoxaline 1,4-di-N-oxides, which are often developed as bioreductive drugs. The two N-oxide moieties significantly increase the electron deficiency of the quinoxaline ring system.

Under the hypoxic (low oxygen) conditions often found in solid tumors and certain microbial environments, these N-oxides can be enzymatically reduced. This reduction process can lead to the formation of highly reactive radical species that can damage DNA and other cellular components, resulting in cell death. The ease of reduction of these N-oxides is a critical factor in their biological activity.

The electronic properties of other substituents on the quinoxaline ring can further modulate the reduction potential of the N-oxides. Electron-withdrawing groups tend to facilitate reduction, potentially leading to more potent bioreductive agents. Conversely, electron-donating groups can make reduction more difficult, thereby attenuating the activity. This correlation allows for the fine-tuning of the bioreductive properties of quinoxaline N-oxides to achieve selective toxicity towards hypoxic cells.

Investigation of Biological Activity Mechanisms and Molecular Targets in Vitro Research

Enzyme Inhibition and Modulation Studies

The ability of quinoxaline (B1680401) derivatives to interact with and modulate the activity of various enzymes is a significant area of research. These interactions are fundamental to their potential therapeutic applications, ranging from overcoming multidrug resistance in cancer to combating viral infections.

Inhibition of Drug Efflux Transporters (e.g., ABCG2)

The ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), is a key player in multidrug resistance (MDR) in cancer cells. nih.gov It functions as an efflux pump, actively removing chemotherapeutic drugs from tumor cells and thereby reducing their efficacy. nih.gov The development of ABCG2 inhibitors is a critical strategy to enhance the effectiveness of cancer chemotherapy. nih.gov

Interactive Table: Quinoxaline Derivatives as ABCG2 Inhibitors

Derivative ClassKey Structural FeaturesObserved Activity
Quinoxaline-substituted chalconesQuinoxaline unit on the B-ringPotent inhibition of ABCG2-mediated mitoxantrone (B413) efflux. nih.govmdpi.com
Methoxy (B1213986) groups on the phenyl A-ringPresence of two or three methoxy groups enhances inhibitory activity. nih.govmdpi.com

Targeting Viral Proteins (e.g., Influenza NS1A, Reverse Transcriptase)

The quinoxaline scaffold has been identified as a promising framework for the development of antiviral agents.

The non-structural protein 1 of influenza A (NS1A) is a critical virulence factor and a key target for antiviral drug development. nih.govresearchgate.net The NS1A protein binds to double-stranded RNA (dsRNA), a crucial interaction for the virus's ability to replicate and evade the host's immune response. researchgate.net A library of quinoxaline derivatives has been shown to disrupt this NS1A-dsRNA interaction. nih.govresearchgate.net Structure-activity relationship studies revealed that substitutions at positions 2, 3, and 6 of the quinoxaline ring significantly impact the inhibitory activity. researchgate.net Some derivatives demonstrated potent inhibition with IC₅₀ values in the low micromolar range, and it was confirmed that their mechanism of action is likely through direct binding to the NS1A protein rather than by intercalating with dsRNA. researchgate.net

Additionally, the quinoxaline core structure is found in compounds investigated for activity against other viruses. For instance, quinoxaline derivatives have been explored as potential inhibitors of HIV-1 reverse transcriptase. rsc.org However, one study noted that novel derivatives synthesized using ethyl (6-methyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate as a precursor did not show activity against the Hepatitis C virus (HCV). rsc.org

Interactive Table: Quinoxaline Derivatives Targeting Viral Proteins

Viral TargetMechanism of ActionDerivative Details
Influenza A NS1A ProteinDisruption of the NS1A-dsRNA interaction. nih.govresearchgate.netSubstitutions at positions 2, 3, and 6 of the quinoxaline ring are crucial for activity. researchgate.net
HIV-1 Reverse TranscriptaseInhibition of enzyme activity. rsc.orgThe quinoxaline scaffold is a known component of some inhibitors. rsc.org

Interaction with Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a vital enzyme in the synthesis of nucleic acids and is a well-established target for anticancer and antimicrobial drugs. mdpi.com Several studies have demonstrated that quinoxaline derivatives can act as DHFR inhibitors.

Research into various substituted quinoxalines has shown that they can exhibit appreciable inhibitory activity against DHFR from both bovine and rat liver sources. nih.gov Some trifluoromethylquinoxalines, designed as analogues of the classical antifolate drug methotrexate, have been evaluated for their ability to inhibit human DHFR (hDHFR). nih.gov One such compound was found to be a selective and potent inhibitor of hDHFR with an inhibition constant (Ki) of 200 nM. nih.gov Furthermore, computational docking studies have been used to predict the binding of quinoxaline derivatives to the DHFR protein from Staphylococcus aureus, with some compounds showing high docking scores that correlate with their in vitro antimicrobial activity. researchgate.net However, not all quinoxaline derivatives are effective; a study on cyclopropyl-substituted quinoxalines found they were not time-dependent inhibitors of DHFR. rsc.org

Modulation of Protein Kinases (e.g., Pim-1/2 Kinases for related compounds)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer. The Pim kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenic serine/threonine kinases that are considered attractive targets in oncology. nih.gov

New quinoxaline derivatives have been designed and synthesized to act as dual inhibitors of Pim-1 and Pim-2 kinases. nih.gov In the development of these inhibitors, researchers have strategically modified the substitution patterns at positions 6 and 7 of the quinoxaline scaffold. nih.gov The introduction of different substituents in these positions is aimed at establishing specific interactions, such as hydrophobic interactions, with the kinase's hinge region to increase the inhibitor's affinity and potency. nih.gov

Receptor Interactions and Signaling Pathway Modulation

Beyond direct enzyme inhibition, quinoxaline-based compounds have been designed to interact with specific cell surface receptors, thereby modulating intracellular signaling pathways.

Activation of Lipid Mediator Receptors (e.g., Formyl Peptide Receptor 2, ALX/FPR2)

The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A₄ receptor (ALX/FPR2), is a G-protein coupled receptor that plays a critical role in regulating inflammation. nih.govnih.gov It is activated by endogenous pro-resolving lipid mediators like Lipoxin A₄ (LXA₄), which helps to dampen inflammation and promote tissue healing. nih.govannualreviews.org

In an effort to create more stable and potent anti-inflammatory agents, researchers have developed synthetic LXA₄ mimetics (sLXms) based on the quinoxaline scaffold. nih.govacs.orgresearchgate.net These quinoxaline-containing sLXms (QNX-sLXms) are designed to mimic the action of native LXA₄ by binding to and activating the ALX/FPR2 receptor. nih.govacs.org In vitro studies using cell lines that express the ALX/FPR2 receptor have confirmed that these synthetic compounds can trigger intracellular calcium mobilization, a hallmark of receptor activation. nih.gov One specific compound, designated (R)-6 (also known as AT-02-CT), was identified as a potent and efficacious partial agonist of the ALX/FPR2 receptor. nih.govresearchgate.netresearchgate.net By activating this key pro-resolving receptor, these quinoxaline-based compounds demonstrate potential for modulating inflammatory responses. nih.govnih.govannualreviews.org

Inhibition of NF-κB Signaling Pathways

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is linked to various diseases. nih.govmdpi.com Quinoxaline derivatives have been identified as potent inhibitors of this pathway. benthamscience.com The mechanism of inhibition can occur at different points in the signaling cascade. For instance, the IκB kinase (IKK) complex, particularly the IKKβ subunit, is a primary regulator of canonical NF-κB activation. nih.gov Inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκB proteins, which are responsible for sequestering NF-κB dimers in the cytoplasm. mdpi.com As a result, NF-κB cannot translocate to the nucleus to initiate the transcription of target genes, including those for pro-inflammatory cytokines. nih.govmdpi.com

Research on a quinoxaline urea (B33335) analog, identified as 13-197, demonstrated its function as an IKKβ inhibitor, leading to delayed tumor growth in xenograft models without the significant inflammatory side effects seen with other IKKβ inhibitors. nih.gov Other studies on quinoline (B57606) and quinazoline (B50416) derivatives, which are structurally related to quinoxalines, have shown they can interfere with NF-κB nuclear translocation or potentially inhibit the interaction of the NF-κB p50 subunit with DNA. mdpi.comresearchgate.net These findings highlight that the quinoxaline scaffold is a viable backbone for the design of NF-κB pathway inhibitors.

Interaction with Cellular Macromolecules

DNA Binding and Intercalation Mechanisms

The planar aromatic structure of the quinoxaline ring system is a key feature that enables these compounds to interact with cellular DNA, primarily through a mechanism known as intercalation. wikipedia.orgnih.gov Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. wikipedia.org This interaction causes structural distortions in the DNA, such as unwinding of the helix and an increase in the separation between base pairs, which can interfere with essential cellular processes like DNA replication and transcription. wikipedia.orgresearchgate.net

Naturally occurring quinoxaline antibiotics, such as echinomycin (B1671085) and triostin (B1172060) A, are well-characterized bifunctional intercalators, meaning they insert two quinoxaline chromophores into the DNA helix simultaneously. nih.gov Synthetic quinoxaline derivatives have also been extensively studied as DNA binders. The binding affinity is influenced by the substituents on the quinoxaline ring, which can affect the stability of the drug-DNA complex. nih.govsci-hub.se Molecular docking studies and experimental assays have confirmed that these compounds can bind with high affinity, in some cases comparable to the well-known intercalating agent doxorubicin. sci-hub.senih.gov This interaction is a primary mechanism behind the observed anticancer and antiviral activities of many quinoxaline derivatives. sapub.orgnih.gov

Quinoxaline Derivative Example DNA Interaction Finding IC50 (µM) for DNA Binding Reference
Triazoloquinoxaline derivative 7ePotently intercalates DNA29.06 nih.gov
Triazoloquinoxaline derivative 12dPotently intercalates DNA, nearly equipotent to doxorubicin35.33 sci-hub.se
Triazoloquinoxaline derivative 12aGood DNA-binding affinity39.35 sci-hub.se
Doxorubicin (Reference)Potent DNA intercalator31.27 sci-hub.se

Impact on DNA and RNA Synthesis

A direct consequence of DNA binding and intercalation by quinoxaline derivatives is the inhibition of DNA and RNA synthesis. mdpi.comresearchgate.net By distorting the DNA template, intercalated compounds can physically obstruct the passage of DNA and RNA polymerases, thereby halting the processes of replication and transcription. mdpi.comresearchgate.net This mechanism is fundamental to the antibacterial and antineoplastic properties of this class of compounds.

The inhibition of nucleic acid synthesis has been particularly well-documented for quinoxaline 1,4-di-N-oxides. mdpi.com Their biological action is associated with DNA damage, which subsequently leads to the suppression of both DNA and RNA synthesis. mdpi.com The antiviral activity of certain indoloquinoxalines is also linked to their DNA binding properties, which disrupt viral replication machinery. sapub.org

Effects on Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin dimers and are essential components of the cytoskeleton, playing a crucial role in cell division, structure, and intracellular transport. ekb.eg A significant number of quinoxaline derivatives have been identified as potent inhibitors of tubulin polymerization. researchgate.netekb.egnih.gov These agents disrupt the formation of the mitotic spindle, a microtubule-based structure necessary for chromosome segregation during mitosis. ekb.eg

The primary mechanism involves the binding of the quinoxaline derivative to the colchicine-binding site on β-tubulin. mdpi.commdpi.com This interaction prevents the assembly of tubulin dimers into microtubules, leading to microtubule depolymerization. The disruption of microtubule dynamics triggers a cell cycle checkpoint, causing arrest in the G2/M phase and ultimately leading to apoptosis (programmed cell death). nih.govnih.gov The potency of these compounds can be substantial, with some derivatives exhibiting inhibitory concentrations (IC50) in the low-micromolar to sub-micromolar range. researchgate.netnih.gov

Quinoxaline Derivative Example Cell Line Antiproliferative Activity (IC50) Mechanism Highlight Reference
Compound 12A549, Hela, MCF-70.19-0.51 µMInhibited tubulin polymerization, induced G2/M arrest and apoptosis. nih.gov
Compound 9MCF-7Not specified, but potentSuppressed tubulin polymerization. ekb.eg
Tetrahydrothieno[2,3-c]pyridine 3aVarious1.1 - 4.7 µMBinds to colchicine (B1669291) site, induces G2/M arrest and apoptosis. mdpi.com

Mechanisms of Action of Quinoxaline 1,4-Di-N-Oxides

The introduction of two N-oxide groups to the quinoxaline core creates the quinoxaline 1,4-di-N-oxide scaffold, a class of compounds with distinct and potent biological activities, particularly as antibacterial and hypoxia-selective antitumor agents. mdpi.comnih.gov

Generation of Reactive Oxygen Species (ROS) and DNA Damage

A hallmark of quinoxaline 1,4-di-N-oxides is their ability to be bioreduced within cells, a process that is often enhanced under hypoxic (low oxygen) conditions prevalent in solid tumors and certain bacterial environments. mdpi.comoup.com Cellular reductases can transfer electrons to the N-oxide groups, leading to the formation of radical intermediates. oup.comoup.com In the presence of oxygen, these intermediates can participate in redox cycling, generating reactive oxygen species (ROS) such as superoxide (B77818) anions and hydroxyl radicals. mdpi.commdpi.com

The resulting oxidative stress leads to widespread cellular damage, with DNA being a primary target. mdpi.comoup.com ROS can induce various forms of DNA lesions, including base modifications and single- and double-strand breaks. oup.com This DNA damage is a key component of the cytotoxic and mutagenic effects of quinoxaline 1,4-di-N-oxides. mdpi.comoup.com Studies using the comet assay have visually demonstrated the dose-dependent increase in DNA damage in cells treated with these compounds, confirming that genotoxicity is a principal mechanism of action. oup.comnih.gov The efficiency of this process can be modulated by substituents on the quinoxaline ring, with electron-withdrawing groups often facilitating the reduction and enhancing activity. mdpi.com

Role of Oxidoreductases in Bioactivation

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the specific role of oxidoreductases in the bioactivation of 6-Methyl- nih.govnih.govdioxolo[4,5-g]quinoxaline.

Searches for in vitro studies, metabolic pathways, and enzymatic conversion of this particular compound did not yield any specific data regarding its interaction with oxidoreductase enzymes. While research exists for various other quinoxaline derivatives and their biological activities, this information is not applicable to the specific molecular structure of 6-Methyl- nih.govnih.govdioxolo[4,5-g]quinoxaline.

Therefore, no detailed research findings or data tables on this topic can be provided at this time.

Rational Design and Development of Novel Derivatives

Computational Approaches in Lead Compound Design for 6-Methyl-frontiersin.orgnih.govdioxolo[4,5-g]quinoxaline Analogs

Computational methods are instrumental in the rational design of novel quinoxaline-based derivatives, enabling the prediction of molecular interactions and properties before their actual synthesis. frontiersin.orgnih.gov These in silico techniques guide the structural optimization of lead compounds to enhance their biological activity. frontiersin.org

A primary computational tool is molecular docking, which predicts the preferred orientation of a designed molecule when bound to a biological target, such as an enzyme or receptor. nih.govnih.gov For instance, in the design of quinoxaline (B1680401) derivatives as inhibitors of targets like histone deacetylase (HDAC) or p38α mitogen-activated protein (MAP) kinase, docking studies are used to understand the binding modes within the active site. frontiersin.orgnih.govtemple.edu This allows researchers to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. temple.edu

Another significant approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov 3D-QSAR studies, like Comparative Molecular Field Analysis (CoMFA), correlate the three-dimensional structural features of a series of compounds with their biological activities. nih.gov By analyzing the steric and electrostatic fields of known active and inactive molecules, CoMFA models can generate contour maps that highlight regions where structural modifications would likely lead to improved potency. nih.gov This method has been successfully applied to quinoline (B57606) derivatives, a related class of compounds, to guide the design of new anticancer agents. nih.gov

Pharmacophore modeling is also a key strategy. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific biological target. These models are constructed based on the structures of known active compounds and are used to screen virtual libraries of new potential derivatives, prioritizing those that fit the model for synthesis and testing. nih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are performed to assess the drug-likeness and potential toxicity of newly designed compounds early in the discovery process. mdpi.comekb.eg

Synthesis of Focused and Diverse Libraries of Derivatives for Screening

The synthesis of derivatives based on the frontiersin.orgnih.govdioxolo[4,5-g]quinoxaline scaffold involves multi-step chemical reactions, often starting from commercially available precursors. A common synthetic route to the core quinoxaline structure is the condensation reaction between an o-phenylenediamine (B120857) derivative and a 1,2-dicarbonyl compound. nih.govnih.gov For instance, 3-methylquinoxalin-2(1H)-one can be prepared by reacting o-phenylenediamine with ethyl pyruvate. nih.gov

To create libraries of derivatives, this core structure is then subjected to various chemical transformations. A key intermediate, such as a 2-chloroquinoxaline (B48734) derivative, is often prepared by treating the quinoxalinone with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.govnih.gov This chloro-substituent is a versatile handle for introducing diversity. It can be replaced by various nucleophiles to create ether, amine, or other linkages. nih.govresearchgate.net

One common strategy involves reacting the 2-chloro-3-methylquinoxaline (B189447) intermediate with substituted phenols or anilines to generate focused libraries of compounds with different electronic and steric properties. nih.gov For example, refluxing with 4-hydroxybenzaldehyde (B117250) yields a phenoxy-linked derivative, which can be further modified by forming Schiff bases with various aromatic amines. nih.gov Microwave-assisted synthesis has been shown to significantly accelerate these reactions, reducing reaction times from days to minutes and often improving yields compared to conventional heating methods. researchgate.net

Another approach involves the synthesis of fused heterocyclic systems, such as tetrazolo[1,5-a]quinoxalines and frontiersin.orgresearchgate.netnih.govtriazolo[4,3-a]quinoxalines, from hydrazinoquinoxaline intermediates. nih.govmdpi.com These reactions, involving cyclization with reagents like triethyl orthoformate or oxidation with agents like chloranil, expand the structural diversity of the library, exploring different regions of chemical space. mdpi.com The synthesis of frontiersin.orgnih.govdithiolo[4,5-b]quinoxaline derivatives is achieved by reacting 2,3-dichloroquinoxaline (B139996) intermediates with 1,3-binucleophiles, further diversifying the available scaffolds for screening. johnshopkins.eduresearchgate.net

Comparative Biological Evaluation of Structure-Optimized Analogs

Following synthesis, the newly created libraries of 6-Methyl- frontiersin.orgnih.govdioxolo[4,5-g]quinoxaline analogs undergo rigorous biological evaluation to determine their activity and establish structure-activity relationships (SAR). mdpi.com This screening process is crucial for identifying promising candidates for further development. The compounds are typically tested for their efficacy against specific biological targets or in cell-based assays.

For example, in the development of anticancer agents, derivatives are evaluated for their cytotoxic effects against various cancer cell lines, such as HCT116 (colon carcinoma), HepG2 (liver carcinoma), and MCF-7 (breast adenocarcinoma). nih.govnih.gov The results are often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%. frontiersin.orgmdpi.com These values allow for direct comparison of the potency of different analogs. frontiersin.orgmdpi.com For instance, studies on quinoxaline derivatives have shown that specific substitutions can dramatically affect their anticancer activity, with some compounds exhibiting IC₅₀ values in the low micromolar or even nanomolar range. frontiersin.orgmdpi.comnih.gov

The SAR studies derived from these evaluations provide valuable insights. For example, it has been observed in some quinoxaline series that introducing an electron-donating group, such as a methyl group, can increase activity, while an electron-withdrawing group may decrease it. nih.gov The nature and position of linkers and substituent groups are critical; SAR analyses have shown that an NH linker at certain positions can be essential for activity, while aliphatic linkers may diminish it. mdpi.com Similarly, the presence of specific heterocyclic moieties, like benzoxazole, can enhance potency compared to others. mdpi.com

The most promising compounds from initial screenings are often subjected to more specific enzyme inhibition assays to confirm their mechanism of action, for example, against targets like PARP-1, VEGFR-2, or p38α MAP kinase. nih.govmdpi.comnih.gov

Table 1: Comparative Anticancer Activity of Selected Quinoxaline Derivatives

This table presents the half-maximal inhibitory concentration (IC₅₀) values for various quinoxaline derivatives against different cancer cell lines, illustrating the impact of structural modifications on biological activity.

Compound IDTarget/Cell LineIC₅₀ (µM)Source
Compound 6c HepG-21.53 frontiersin.org
Compound 6c HuH-73.06 frontiersin.org
Compound 5 MDA-MB-4362.57 mdpi.com
Olaparib (Ref.) MDA-MB-4368.90 mdpi.com
Compound 4a p38α MAP kinase0.042 nih.gov
SB203580 (Ref.) p38α MAP kinase0.044 nih.gov
Compound 3 Ty-822.5 mdpi.com
Compound 3 THP-11.6 mdpi.com

Ligand-Based and Structure-Based Drug Design Strategies

The development of novel analogs of 6-Methyl- frontiersin.orgnih.govdioxolo[4,5-g]quinoxaline relies heavily on both ligand-based and structure-based drug design strategies. nih.govnih.gov These two complementary approaches guide the optimization of lead compounds into potent and selective drug candidates.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach utilizes the information from a set of known active molecules (ligands) to develop a pharmacophore model. nih.gov This model captures the essential chemical features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—and their spatial arrangement required for biological activity. nih.gov 3D-QSAR models, like the aforementioned CoMFA, are a key component of ligand-based design, providing detailed insights into how modifications to the ligand's structure will affect its activity. nih.gov By analyzing a series of quinoline or quinoxaline analogs, researchers can identify which substitutions are beneficial for potency, guiding the synthesis of more effective compounds. nih.gov

Structure-based drug design (SBDD) is possible when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. nih.gov This powerful strategy involves using computational docking to simulate how a potential drug molecule fits into the target's binding site. nih.govtemple.edu For quinoxaline derivatives, SBDD has been used to design inhibitors for various kinases and enzymes. frontiersin.orgnih.govnih.gov By visualizing the interactions between the quinoxaline core and the amino acid residues of the target protein, chemists can rationally design modifications to improve binding affinity and selectivity. frontiersin.org For example, a new moiety might be added to occupy a vacant pocket in the receptor, or a functional group might be altered to form an additional hydrogen bond, thereby increasing the compound's potency. frontiersin.org The design of novel PARP-1 inhibitors, for example, involved using a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline as a bio-isosteric scaffold to mimic the binding of a known drug, Olaparib. researchgate.netmdpi.com

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Synthetic Routes to Complex Quinoxaline (B1680401) Architectures

The synthesis of quinoxaline derivatives has traditionally relied on the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. eurekaselect.com However, the demand for structurally diverse and complex quinoxaline-based molecules necessitates the exploration of novel and more efficient synthetic methodologies. nih.govmdpi.com Future research will likely focus on several key areas:

Green Chemistry Approaches: Emphasis will be placed on developing environmentally benign synthetic routes that minimize waste and utilize less hazardous reagents and solvents. mdpi.com This includes microwave-assisted synthesis and the use of cost-effective and readily available catalysts like iron. nih.govmdpi.com

Multi-component Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient way to generate libraries of quinoxaline derivatives for biological screening.

C-H Activation/Functionalization: Direct functionalization of carbon-hydrogen bonds on the quinoxaline core provides a powerful tool for late-stage modification of complex molecules, allowing for the rapid synthesis of analogs with improved properties.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, making it an attractive platform for the industrial production of quinoxaline-based pharmaceuticals.

The development of these new synthetic strategies will be crucial for accessing novel chemical space and creating quinoxaline architectures with enhanced biological activity and selectivity. nih.gov

Advanced Mechanistic Elucidation of Biological Activities at the Atomic Level

While numerous quinoxaline derivatives have shown promising biological effects, a detailed understanding of their mechanism of action at the molecular level is often lacking. nih.govnih.gov Future research will need to employ a combination of experimental and computational techniques to unravel these mechanisms.

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of quinoxaline derivatives bound to their biological targets. This information is invaluable for understanding the specific interactions that govern binding affinity and selectivity.

Biophysical Techniques: Methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding kinetics and thermodynamics of drug-target interactions, providing deeper insights into the mechanism of action.

Computational Modeling: Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations can be used to model the dynamic behavior of quinoxaline derivatives at their target sites and to elucidate the energetic details of binding. For instance, MD simulations have been used to study the stability of quinoxaline derivatives as potential inhibitors of enzymes like Mtb DprE1. dntb.gov.ua

A thorough mechanistic understanding is essential for the rational design of next-generation quinoxaline-based drugs with improved efficacy and reduced off-target effects.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. researchgate.netyoutube.com In the context of 6-Methyl- nih.govnih.govdioxolo[4,5-g]quinoxaline, AI and ML can be applied in several ways:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms to predict the biological activity of novel quinoxaline derivatives based on their chemical structure. researchgate.net This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can be used to design entirely new quinoxaline-based molecules with desired properties, such as high potency and selectivity for a specific biological target.

Reaction Prediction and Synthesis Planning: AI tools can assist chemists in designing efficient synthetic routes to complex quinoxaline targets by predicting reaction outcomes and suggesting optimal reaction conditions. researchgate.net

Algorithm Visualization and Platform Development: The creation of user-friendly platforms that visualize AI algorithms can help researchers better understand and apply these powerful tools in their work. francis-press.com

By leveraging the power of AI and ML, researchers can accelerate the discovery and optimization of quinoxaline-based drug candidates, ultimately reducing the time and cost of drug development. researchgate.netnih.gov

Identification of Novel Biological Targets for 6-Methyl-nih.govnih.govdioxolo[4,5-g]quinoxaline Derivatives

The quinoxaline scaffold is known to interact with a wide range of biological targets, leading to diverse pharmacological effects including anticancer, antimicrobial, and antiviral activities. nih.govresearchgate.net A key area of future research will be the identification of novel biological targets for derivatives of 6-Methyl- nih.govnih.govdioxolo[4,5-g]quinoxaline.

Potential Biological Target ClassTherapeutic AreaExample
KinasesCancerVascular Endothelial Growth Factor Receptor-2 (VEGFR-2) dntb.gov.ua
Epigenetic ProteinsCancer, Inflammatory DiseasesBromodomain and extra-terminal (BET) proteins, Histone Deacetylases (HDACs) nih.govnih.gov
G-protein coupled receptors (GPCRs)ThrombosisProtease-Activated Receptor 4 (PAR4) nih.gov
Enzymes in PathogensInfectious DiseasesDprE1 in Mycobacterium tuberculosis dntb.gov.ua

Chemical Proteomics: This approach uses chemical probes to identify the protein targets of a small molecule within a complex biological system. This can reveal previously unknown targets and mechanisms of action.

Phenotypic Screening: Screening compound libraries in cell-based or whole-organism models can identify molecules that produce a desired biological effect. Subsequent target deconvolution studies can then be used to identify the molecular target responsible for this effect.

In Silico Target Prediction: Computational methods can be used to predict potential biological targets for a given compound based on its chemical structure and similarity to known ligands. johnshopkins.edu

The discovery of new biological targets will open up new therapeutic avenues for quinoxaline derivatives and expand their potential applications in medicine. nih.gov

Development of Selective Probes for Advanced Biological Imaging and Diagnostics

The fluorescent properties of some quinoxaline derivatives make them attractive candidates for the development of probes for biological imaging and diagnostics. nih.govmdpi.com

Fluorescent Probes for Bioimaging: Quinoxaline-based fluorophores can be designed to selectively label specific cellular components or to report on biological processes in real-time. For example, quinoxaline derivatives have been investigated as imaging agents for β-amyloid plaques in Alzheimer's disease. nih.gov

Radiolabeled Probes for PET and SPECT Imaging: By incorporating a radionuclide into the quinoxaline scaffold, it is possible to develop probes for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These probes can be used for the non-invasive diagnosis and monitoring of diseases.

Diagnostic Assays: Quinoxaline-based compounds can be used as recognition elements in biosensors for the detection of specific biomarkers associated with disease.

The development of selective and sensitive probes based on the 6-Methyl- nih.govnih.govdioxolo[4,5-g]quinoxaline scaffold could provide powerful new tools for both basic research and clinical diagnostics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methyl-[1,3]dioxolo[4,5-g]quinoxaline, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted o-phenylenediamines with 1,2-diketones or via nucleophilic substitution on pre-functionalized quinoxaline cores. For example, 2,3-dichloroquinoxaline derivatives (e.g., compound 5 in ) can react with 1,3-binucleophiles like dithiols or thiols under reflux in aprotic solvents (e.g., DMF, THF) to form fused dioxolo-quinoxaline systems. Microwave-assisted synthesis may improve yields by reducing reaction time (e.g., from 12 hours to 30 minutes) . Key parameters include temperature (80–120°C), catalyst choice (e.g., K₂CO₃ for deprotonation), and stoichiometric ratios.
Synthetic Route Conditions Yield Range Reference
CyclocondensationReflux, 12h45–60%
Microwave-assisted100°C, 30min70–85%

Q. How is this compound characterized structurally, and what analytical techniques are critical for purity assessment?

  • Methodological Answer : X-ray crystallography (e.g., CCDC 1983315 ) and NMR (¹H/¹³C, 2D COSY/HSQC) resolve the fused dioxole-quinoxaline core. Mass spectrometry (HRMS-ESI) confirms molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). For polymorph identification, differential scanning calorimetry (DSC) and powder XRD are employed .

Q. What preliminary biological activities have been reported for this compound, and what assays are used for screening?

  • Methodological Answer : Quinoxaline derivatives often exhibit antimicrobial or antitumor activity. Initial screens use in vitro assays:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Mechanistic Insight : DNA intercalation studies via UV-Vis titration or ethidium bromide displacement .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound and predict its reactivity?

  • Methodological Answer : Quantum mechanical calculations (DFT, B3LYP/6-31G*) model transition states and regioselectivity in cyclization steps. Tools like ICReDD’s reaction path search algorithms integrate experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst loading) . Machine learning models trained on Reaxys or Pistachio databases predict feasible reactants and byproducts .

Q. What strategies resolve contradictions in reported biological activity data for quinoxaline derivatives?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line heterogeneity) or compound stability. Approaches include:

  • Meta-analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., NCI-60 panel for anticancer activity) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl vs. trifluoromethyl groups) to isolate contributing factors .
  • Theoretical Frameworks : Apply Hansch analysis or molecular docking (AutoDock Vina) to correlate electronic properties (e.g., logP, HOMO/LUMO) with activity .

Q. How do reaction fundamentals (e.g., kinetics, thermodynamics) inform reactor design for scaling up synthesis?

  • Methodological Answer : Kinetic studies (e.g., via in-situ FTIR) identify rate-limiting steps, while thermodynamic profiling (ΔG, ΔH) determines feasibility of one-pot vs. multi-step synthesis. For scale-up:

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic reactions .

  • Membrane Separation : Purify intermediates using nanofiltration (e.g., 200–500 Da MWCO membranes) .

    Parameter Lab Scale Pilot Scale Reference
    Reaction Time30 min–12h1–4h
    Yield70–85%60–75%

Q. What advanced techniques elucidate the mechanism of action in biological systems?

  • Methodological Answer :

  • Proteomics : SILAC (stable isotope labeling) identifies protein targets in cancer cells .
  • Cellular Imaging : Confocal microscopy tracks subcellular localization (e.g., mitochondrial vs. nuclear uptake) .
  • Metabolomics : LC-MS/MS profiles metabolic disruption (e.g., TCA cycle intermediates) .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity for quinoxalines, while others show negligible effects?

  • Methodological Answer : Variability often stems from:

  • Strain Specificity : Gram-positive vs. Gram-negative bacteria have differing membrane permeability .
  • Compound Stability : Hydrolytic degradation in aqueous media (e.g., pH-dependent dioxole ring opening) .
  • Assay Conditions : Agar dilution vs. broth microdilution may alter bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.